molecular formula C7H12N4 B2741097 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole CAS No. 1547757-37-8

1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole

Cat. No. B2741097
CAS RN: 1547757-37-8
M. Wt: 152.201
InChI Key: RPSMUVTXBSPVEL-UHFFFAOYSA-N
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Description

The compound “1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole” is a complex organic molecule. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Scientific Research Applications

Microwave Assistant Synthesis and Antifungal Activity

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives containing pyridine moiety, synthesized under microwave assistant condition. These compounds exhibited significant fungicidal activities against various pathogens, suggesting the potential of 1,2,3-triazole derivatives in developing new antifungal agents (Guo-Xiang Sun et al., 2014).

Plant Growth Retardants

1,2,3-Triazole derivatives are increasingly used in physiological research as inhibitors of cytochrome P-450 dependent monooxygenases, providing valuable insights into the regulation of terpenoid metabolism related to plant growth and senescence (K. Grossmann, 1990).

Transannulation Reactions

The transannulation of 1,2,3-triazoles with terminal alkynes into pyrroles, catalyzed by Rhodium, offers a straightforward approach for the synthesis of 1,2,4-trisubstituted pyrroles, demonstrating the versatility of 1,2,3-triazoles in organic synthesis (B. Chattopadhyay, V. Gevorgyan, 2011).

Coordination Chemistry

Triazole derivatives have been utilized in the synthesis and characterization of coordination compounds. For example, the preparation and separation of tris(1-methyl-3-(pyridin-2-yl)-1,2,4-triazole)ruthenium(II) hexafluorophosphate and its NMR characterization highlight the application of triazoles in the study of coordination compounds (R. Hage et al., 1986).

Antimicrobial Evaluations

Fused heterocyclic 1,2,4-triazoles, synthesized through oxidative cyclization, have been evaluated for their antimicrobial activity, indicating their potential as potent antimicrobial agents (O. Prakash et al., 2011).

Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the application of triazole compounds in material science (K. R. Ansari, M. Quraishi, Ambrish Singh, 2014).

Luminescent Properties

The study of iron(II) and zinc(II) coordination frameworks with 1,2,4-triazole ligands has led to the discovery of materials with interesting magnetic and luminescent properties, further expanding the applications of triazole compounds in the development of functional materials (B. Zhai et al., 2016).

properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-8-5-7(1)6-11-4-3-9-10-11/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSMUVTXBSPVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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